Prednisolone hemisuccinate

Descripción general

Descripción

Synthesis Analysis

Prednisolone hemisuccinate can be synthesized through esterification, where the hemisuccinate moiety is covalently bound to the prednisolone molecule. This process involves chemical reactions that enhance the drug's solubility and facilitate its delivery in the body. Notably, an approach to synthesize prednisolone involves the conversion of 9α-hydroxy androst-4-ene-3,17-dione to prednisolone via intermediates like 16α,17α-epoxy-pregn-4,9(11)-diene-21-ol-3,20-dione, showcasing the complex chemical pathways involved in its production (Luu D. Huy et al., 2014).

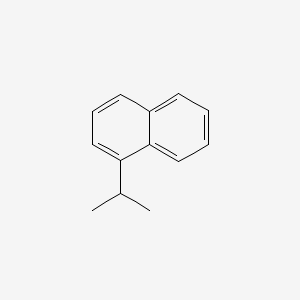

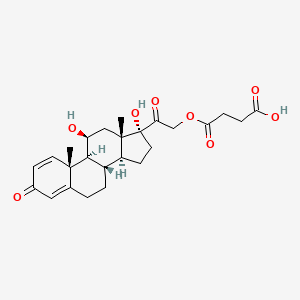

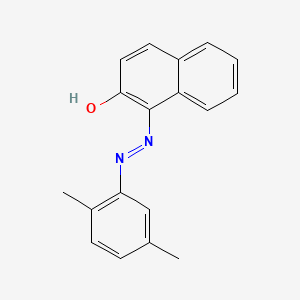

Molecular Structure Analysis

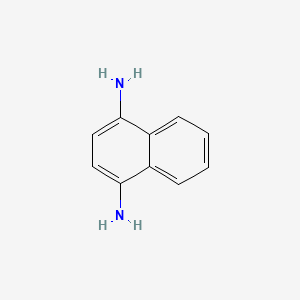

The molecular structure of prednisolone hemisuccinate includes a corticosteroid backbone with a hemisuccinate group esterified at the 21-position. This modification significantly impacts its solubility and pharmacokinetic properties. The interaction between prednisolone and cyclodextrins, for example, has been studied to understand how modifications in molecular structure can enhance drug delivery and stability (Jie‐Hua Shi et al., 2014).

Chemical Reactions and Properties

Prednisolone hemisuccinate undergoes various chemical reactions, including hydrolysis, which is pivotal for its conversion back to prednisolone in the body. The hydrolysis behavior, particularly the involvement of intramolecular catalysis, is crucial for its release and activity as a medication (H. Yano et al., 2000).

Physical Properties Analysis

The physical properties of prednisolone hemisuccinate, such as solubility, are enhanced due to the hemisuccinate moiety, making it more effective for injectable formulations. The conjugation with cyclodextrins further increases its aqueous solubility, demonstrating the significance of physical properties in drug formulation and delivery (H. Yano et al., 2001).

Chemical Properties Analysis

The chemical properties of prednisolone hemisuccinate, including its reactivity and stability, are essential for its pharmacological effectiveness. The ester linkage in prednisolone hemisuccinate is a key feature that influences its hydrolysis rate, which is crucial for the controlled release of prednisolone in the body (H. Yano et al., 2000).

Aplicaciones Científicas De Investigación

Application in Rheumatoid Arthritis

Prednisolone hemisuccinate has been assessed for its effectiveness in rheumatoid arthritis treatment. A study compared pulse prednisolone hemisuccinate therapy combined with either sodium aurothiomalate or azathioprine. Significant improvement in clinical and biochemical assessments was observed in patients with rheumatoid arthritis. This suggests its potential application in accelerating response to other treatments in this condition (Häntzschel et al., 1988).

Treatment of Systemic Lupus Erythematosus

Intravenous pulsed treatment with prednisolone hemisuccinate has been shown to favorably influence the basic clinical manifestations of severe forms of systemic lupus erythematosus. It was found to be as efficient as methylprednisolone in the pulsed treatment of this condition (Solakov & Atanasov, 1988).

Enhanced Delivery in Liposome Form

Prednisolone hemisuccinate has been encapsulated in liposomes to increase the efficiency of its therapeutic anti-inflammatory action. In a study, this formulation showed higher anti-inflammatory activity than prednisolone hemisuccinate alone following intravenous injection in rats (Sah et al., 1988).

Pharmacokinetic Studies

Prednisolone hemisuccinate's pharmacokinetics were investigated in a study where it was administered intravenously in different doses. The study found dose-dependency in the pharmacokinetics of both the hemisuccinate and the free alcohol, indicating its variable behavior based on the administered dose (Derendorf et al., 1985).

Role in Prophylaxis of Idiopathic Respiratory Distress Syndrome

Antenatal prednisolone medication, using prednisolone hemisuccinate, was studied for its effectiveness in preventing idiopathic respiratory distress syndrome in premature infants. A significant difference in the frequency of this syndrome was observed in babies whose mothers received prednisolone before delivery compared to those who did not (Wauer, Grauel, & Hengst, 1976).

Drug Absorption and Metabolism Studies

A study assessed the influence of intestinal metabolism on the transepithelial flux of prednisolone prodrugs, including prednisolone hemisuccinate, using the Caco-2 system. It provided insights into the metabolism and absorption characteristics of this drug, emphasizing its poor ability to cross membranes (Augustijns et al., 1998).

Mecanismo De Acción

Target of Action

Prednisolone hemisuccinate is a glucocorticoid, similar to cortisol . Its primary targets are the glucocorticoid receptors located in almost every cell in the body . These receptors play a crucial role in regulating various physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

Prednisolone hemisuccinate binds to the glucocorticoid receptors, leading to changes in gene expression . This interaction results in multiple downstream effects over hours to days . The short-term effects of corticosteroids like prednisolone include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .

Biochemical Pathways

The binding of prednisolone to the glucocorticoid receptors influences various biochemical pathways. It can suppress the immune response by inhibiting the release of inflammatory mediators and reducing the activity of the immune system . This makes prednisolone effective in treating conditions like asthma, allergies, and autoimmune diseases .

Pharmacokinetics

Prednisolone shows dose-dependent pharmacokinetics . An increase in dose leads to an increase in volume of distribution and plasma clearance . This can be explained in terms of the non-linear binding of the drug to plasma proteins . The degree of binding will determine the distribution and clearance of free (i.e., pharmacologically active) drug . Prednisolone is 70–90% plasma protein bound, it binds to proteins such as albumin .

Result of Action

The action of prednisolone hemisuccinate results in a wide range of molecular and cellular effects. It is used to treat a variety of conditions, including anaphylaxis, asthma, edema, organ rejection, and other indications . Its anti-inflammatory and immunosuppressive effects help reduce symptoms in these conditions .

Action Environment

The action of prednisolone hemisuccinate can be influenced by various environmental factors. For instance, heat was supplied spontaneously to the ampuls by radiation from the environment without heating for 6 hours

Propiedades

IUPAC Name |

4-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-18,22,27,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)/t16-,17-,18-,22+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APGDTXUMTIZLCJ-CGVGKPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048964 | |

| Record name | Prednisolone 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2920-86-7 | |

| Record name | Prednisolone 21-hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2920-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone hemisuccinate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002920867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone hemisuccinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14633 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Prednisolone 21-hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone 21-(hydrogen succinate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.966 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7080T74ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Trimethyl-[2-methyl-4-[oxo(1-piperidinyl)methoxy]-5-propan-2-ylphenyl]ammonium](/img/structure/B1199981.png)